molecular formula C10H11F3N4O2 B11720591 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione

Cat. No.: B11720591
M. Wt: 276.22 g/mol
InChI Key: JDNHMHHIYRWSRV-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione (CAS: 1244055-37-5) is a diketone derivative featuring a fused triazolo-pyrazine core substituted with a trifluoromethyl group. Its molecular formula is C₁₀H₁₁F₃N₄O₂, with a molecular weight of 276.22 g/mol . The compound is characterized by the SMILES string CC(=O)CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1, highlighting the β-diketone moiety and the bicyclic triazolo-pyrazine system. It is primarily utilized as a key intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The compound is commercially available for research purposes with a purity of ≥98% and requires storage at 4–8°C .

Properties

Molecular Formula

C10H11F3N4O2

Molecular Weight

276.22 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butane-1,3-dione

InChI

InChI=1S/C10H11F3N4O2/c1-6(18)4-8(19)16-2-3-17-7(5-16)14-15-9(17)10(11,12)13/h2-5H2,1H3

InChI Key

JDNHMHHIYRWSRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves several steps. One common method starts with the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction conditions are typically mild, and the target compounds are synthesized in excellent yields.

For industrial production, the process involves the following steps :

  • Adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine.
  • Regulating the pH value to 6 and removing impurities.
  • Adding chlorobenzene and trifluoroacetic anhydride, followed by heating and refluxing.
  • Performing reduced pressure concentration and regulating the pH value to 12.
  • Adding palladium/carbon and an ethanol solution of the intermediate compound under nitrogen protection.
  • Filtering, washing, and concentrating the product to obtain the final compound.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and initiation of cell death via the mitochondrial apoptotic pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogous derivatives:

Property Target Compound rac-Sitagliptin 3-Ketone (CAS:764667-65-4) R5d (4-Fluorophenyl Derivative) Triazolopyridazine Analogue
Molecular Formula C₁₀H₁₁F₃N₄O₂ C₁₆H₁₂F₆N₄O₂ C₁₅H₁₃F₄N₄O₂ C₁₄H₁₈N₄OS (e.g., )
Molecular Weight 276.22 g/mol 406.28 g/mol 352.29 g/mol 290.38 g/mol
Key Substituents - 3-Trifluoromethyl triazolo-pyrazine
- β-Diketone
- 3-Trifluoromethyl triazolo-pyrazine
- 2,4,5-Trifluorophenyl
- β-Diketone
- 3-Trifluoromethyl triazolo-pyrazine
- 4-Fluorophenyl
- β-Diketone
- Methoxyphenyl
- Thione group
- Hexahydro-triazolopyridazine
Synthetic Role Sitagliptin intermediate (pre-reduction state) Direct precursor to sitagliptin via stereoselective reduction Structural analog for SAR studies Inhibitor of inducible nitric oxide synthase (iNOS)
Biological Activity Intermediate (non-pharmacologically active) High DPP-4 inhibitory activity after reduction to sitagliptin Variable DPP-4 affinity depending on aryl substituents Anti-inflammatory potential via iNOS inhibition
Storage Conditions 4–8°C Not explicitly reported; typically refrigerated for stability Not explicitly reported Room temperature (stable crystalline form)

Structural and Functional Analysis

Core Triazolo-Pyrazine System

The triazolo[4,3-a]pyrazine scaffold is shared across all compared compounds. The trifluoromethyl group at position 3 enhances metabolic stability and lipophilicity, critical for membrane penetration in drug candidates . The target compound lacks additional aryl substituents (e.g., 2,4,5-trifluorophenyl in rac-sitagliptin 3-ketone), which are crucial for binding to the DPP-4 active site .

β-Diketone Moiety

The β-diketone group in the target compound enables enolate formation, facilitating stereoselective reduction to the chiral amine in sitagliptin synthesis. This contrasts with triazolopyridazine derivatives (e.g., ), where a thione or methoxy group alters electronic properties and reactivity .

Fluorinated Aryl Groups

  • rac-Sitagliptin 3-Ketone : The 2,4,5-trifluorophenyl group enhances DPP-4 binding via hydrophobic and halogen-bonding interactions .

Biological Activity

The compound 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione is a novel triazolo-pyrazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12F6N4O2
  • Molecular Weight : 406.28 g/mol
  • CAS Number : 764667-65-4

Antitumor Activity

Recent studies have indicated that triazolo[4,3-a]pyrazine derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)5.2Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)7.8Inhibition of cell proliferation
A549 (Lung Cancer)6.5Disruption of mitochondrial function

These findings suggest that the compound may induce apoptosis and inhibit cell growth through multiple pathways.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

The mechanisms underlying the biological activities of this compound appear to be multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS contributes to oxidative stress, further promoting apoptosis in tumor cells.

Case Studies

A notable case study involved the use of this compound in a xenograft model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

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